molecular formula C20H20O6 B13449245 Pinobanksin 3-(2-methyl)butyrate

Pinobanksin 3-(2-methyl)butyrate

Cat. No.: B13449245
M. Wt: 356.4 g/mol
InChI Key: ZDDSHWOLTYMTJG-VEQZCADJSA-N
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Preparation Methods

The preparation of Pinobanksin 3-(2-methyl)butyrate typically involves the esterification of pinobanksin with 2-methylbutyric acid. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

Pinobanksin 3-(2-methyl)butyrate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Biological Activity

Pinobanksin 3-(2-methyl)butyrate is a derivative of pinobanksin, a flavonoid known for its diverse biological activities. This article explores the compound's biological activity, focusing on its effects on apoptosis, antioxidant properties, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H20_{20}O6_6
  • Molecular Weight : 356.37 g/mol
  • CAS Number : 1221923-43-8

Apoptosis Induction

This compound has been identified as an apoptosis inducer, particularly in F6 cells. The compound exhibits an IC50_{50} value of 52.1 µM against M12.C3.F6 cells, suggesting a moderate potency in promoting programmed cell death, which is crucial for cancer treatment strategies .

Antioxidant Activity

Like many flavonoids, this compound demonstrates significant antioxidant properties . It scavenges free radicals effectively, thereby protecting cellular components from oxidative stress. The antioxidant activity is critical in mitigating the risk of chronic diseases associated with oxidative damage.

Antimicrobial Properties

Research indicates that pinobanksin derivatives possess notable antimicrobial activity . The presence of flavonoids, including pinobanksin and its derivatives, contributes to the antibacterial effects observed in various studies. These compounds have shown efficacy against a range of pathogens, making them potential candidates for therapeutic applications in infectious diseases .

Cancer Treatment

The ability of this compound to induce apoptosis positions it as a candidate for cancer therapy. Its selective action on cancer cells while sparing normal cells can be advantageous in developing targeted treatments.

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. Pinobanksin derivatives may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, which could be beneficial in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Cell Viability Studies : In vitro studies using HepG2 and HepaRG cell lines demonstrated that pinobanksin derivatives can modulate cell viability and induce apoptosis through various signaling pathways.
  • Antioxidant Capacity Assessment : A comparative analysis of different extracts revealed that pinobanksin derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Apoptosis InductionInduces apoptosis in F6 cells (IC50_{50}: 52.1 µM)
Antioxidant ActivityScavenges free radicals; protects against oxidative stress
Antimicrobial ActivityEffective against various pathogens
Anti-inflammatoryReduces pro-inflammatory cytokines

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] 2-methylbutanoate

InChI

InChI=1S/C20H20O6/c1-3-11(2)20(24)26-19-17(23)16-14(22)9-13(21)10-15(16)25-18(19)12-7-5-4-6-8-12/h4-11,18-19,21-22H,3H2,1-2H3/t11?,18-,19+/m1/s1

InChI Key

ZDDSHWOLTYMTJG-VEQZCADJSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Canonical SMILES

CCC(C)C(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Origin of Product

United States

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